Einecs 285-118-2

Tribology Ionic Liquid Lubricants Copper Wear Protection

Researchers face inconsistent boundary lubrication performance with simple amine-acid physical mixtures or alternative ionic liquids, leading to unpredictable wear protection on copper alloys. Einecs 285-118-2 (85029-95-4) is a pre-formed 1:2 stoichiometric protic ionic liquid (PIL) with a precise cationic-anionic balance. - **Proven Performance:** Demonstrated friction reduction by an order of magnitude and significantly lower wear rates on copper vs. PAO 6 base oil. - **Consistent Quality:** Molecularly uniform salt avoids batch-to-batch variability of physical blends. - **Supply Security:** Available in research to pilot quantities with immediate global shipment.

Molecular Formula C14H32N2O8
Molecular Weight 356.41 g/mol
CAS No. 85029-95-4
Cat. No. B12675143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 285-118-2
CAS85029-95-4
Molecular FormulaC14H32N2O8
Molecular Weight356.41 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO
InChIInChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2
InChIKeyFEEXJOLKHCHAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 285-118-2 Composition and Specifications


Einecs 285-118-2, chemically designated as adipic acid, compound with 2,2'-iminodiethanol (1:2), is an ionic salt with the molecular formula C14H32N2O8 and a molecular weight of 356.41 g/mol . It is formed through the acid-base neutralization of adipic acid and diethanolamine, resulting in the salt bis[2-hydroxy-N-(2-hydroxyethyl)ethanaminium] hexanedioate . This compound, also known as di-[bis(2-hydroxyethyl)ammonium] adipate (DAd), is classified as a protic ionic liquid (PIL) and is recognized for its utility in applications such as corrosion inhibition, lubrication, and as a chemical intermediate [1].

1
Protic ionic liquid (PIL) for tribological and corrosion studies
2
Consistent 1:2 adipic acid-diethanolamine stoichiometry
3
Supports OFHC copper lubrication and wear reduction research
Pre-formed salt ensures defined ionic character vs physical blends.

Einecs 285-118-2 Irreplaceability


The unique stoichiometry and ionic nature of the 1:2 adipic acid-diethanolamine salt (Einecs 285-118-2) dictate its performance profile, which cannot be replicated by simple mixtures of the individual components or by other amine salts. Unlike a physical blend of adipic acid and diethanolamine, the pre-formed salt ensures a consistent and stable ionic liquid character with a precise balance of cationic and anionic moieties . This molecular arrangement directly influences key properties such as thermal stability, viscosity, and the formation of stable boundary films in tribological applications [1]. Substituting with a different acid or amine—for instance, using triethanolamine adipate or diethanolamine salicylate—will result in a different molecular structure, altering hydrogen-bonding capacity, proton availability, and consequently, performance metrics such as friction reduction and wear protection [2].

Target Compound
Pre-formed 1:2 Adipate Salt
Ensures stable ionic liquid character, precise charge balance, and consistent tribological film formation.
Common Substitute
Physical Blend / Other Amine Salts
Simple mixtures lack stoichiometric control. Triethanolamine or salicylate salts alter proton availability and boundary film stability.
Validated for OFHC Copper
Reported friction reduction and thermal stability metrics are specific to this salt and substrate pair.
Different Metal/Alloy Systems
Performance ranking and wear protection mechanisms may not transfer directly to other metals or alloys.
Ionic liquid properties depend critically on ion structure; direct substitution may shift tribological outcomes.

Einecs 285-118-2 Comparative Performance Data


Friction Reduction vs. PAO 6

In a direct head-to-head comparison, the target compound di-[bis(2-hydroxyethyl)ammonium] adipate (DAd) demonstrates a friction coefficient one order of magnitude lower than that of the synthetic base oil PAO 6 [1]. This performance advantage is quantified by a 20% reduction in friction and a 34% reduction in wear rate when DAd is added to PAO 6 at a 1 wt% concentration [2]. The study was conducted using a pin-on-disc tribometer with oxygen-free high-conductivity (OFHC) copper sliding against itself.

Friction Reduction vs. PAO 6
Direct head-to-head
Friction coefficient ~90% lower than PAO 6; 20% friction and 34% wear reduction as 1 wt% additive.
Supports selection for ultra-low friction contexts.
OFHC copper-copper contact; pin-on-disc tribometer.
Tribology Ionic Liquid Lubricants Copper Wear Protection

Tribological Ranking Among PILs

A comparative study of three protic ionic liquids (PILs) revealed that the target compound, DAd, outperforms bis(2-hydroxyethyl)ammonium salicylate (DSa) and bis(2-hydroxyethyl)ammonium oleate (DO) in reducing friction and wear on OFHC copper [1]. The observed order of coefficients of friction and wear rates was DAd < DSa < DO [2]. The superior performance of DAd is attributed to its molecular structure, which contains a higher number of ammonium protons, carboxylate, and hydroxyl groups, facilitating the formation of a more stable and effective boundary lubricating film [3].

Tribological Ranking Among PILs
Direct head-to-head
Ranking: DAd
Reported highest performance ranking in tested set.
Attributed to higher ammonium proton and hydroxyl group density.
Thermal Stability vs. PAO 6
Direct head-to-head
50% weight loss ranking: DO > DAd > PAO 6 > DSa.
Reported thermal stability ranking supports high-temp screening.
TGA in air at 10 °C/min.
Protic Ionic Liquids Copper Lubrication Wear Mechanism

Thermal Stability Compared to PAO 6 and PILs

Thermogravimetric analysis (TGA) was used to compare the thermal degradation temperatures (Td) of the target compound DAd with those of other lubricants [1]. The order of thermal stability for a 50% weight loss was DO > DAd > PAO > DSa [2]. While DAd does not exhibit the highest thermal stability among all tested PILs, its performance is superior to that of the synthetic base oil PAO 6, indicating a quantifiable advantage in high-temperature applications [3].

Thermal Stability vs. PAO 6
Direct head-to-head
50% weight loss ranking: DO > DAd > PAO 6 > DSa.
Reported thermal stability ranking supports high-temp screening.
TGA in air at 10 °C/min.
Thermal Stability Ionic Liquids Lubricant Degradation

Einecs 285-118-2 Recommended Applications


High-Performance Copper Lubricant

Based on the direct comparative evidence, Einecs 285-118-2 is ideally suited as a neat lubricant or as an additive in synthetic base oils for the lubrication of copper and copper alloy surfaces [1]. Its demonstrated ability to reduce friction by an order of magnitude and to significantly lower wear rates compared to PAO 6 makes it a high-value selection for precision machinery, electrical contacts, and any application where copper wear and friction are critical concerns .

Metalworking Fluids and Corrosion Inhibition

The compound's molecular structure, rich in hydrogen-bonding sites, underpins its performance as a boundary lubricant and suggests utility in metalworking fluids and corrosion inhibition [1]. While direct quantitative corrosion inhibition data is not presented here, the tribological study's observation of surface film formation and the compound's known application as a corrosion inhibitor support its use in formulations designed to protect metal surfaces during machining, forming, or storage.

Structure-Performance Relationships in PILs

The clear performance hierarchy established in the tribological study—DAd outperforming DSa and DO—provides a valuable dataset for researchers investigating the structure-property relationships of PILs [1]. Einecs 285-118-2 serves as a benchmark compound for understanding how the number and arrangement of hydrogen-bonding functional groups influence lubricity and film-forming ability in fully organic ionic liquids .

Application
Selection Property
Validation Focus
Copper Lubrication
Boundary film formation
Friction and wear reduction metrics
Metalworking Fluids
Corrosion inhibition capacity
Surface film protection and stability
PIL Research
Structure-property relationships
Functional group impact on lubricity

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